molecular formula C7H13NO B13523927 1,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine

1,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine

Cat. No.: B13523927
M. Wt: 127.18 g/mol
InChI Key: ATQFELFVSNXIFD-UHFFFAOYSA-N
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Description

1,3-Dimethyl-2-oxabicyclo[211]hexan-4-amine is a bicyclic amine compound with a unique structure that includes an oxabicyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-2-oxabicyclo[21One common method involves the [2+2] cycloaddition reaction, which is a photochemical process that forms the bicyclic structure . The reaction conditions often include the use of ultraviolet light to initiate the cycloaddition.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amine derivatives.

Scientific Research Applications

1,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Oxabicyclo[2.1.1]hexan-4-amine: A similar compound with a slightly different substitution pattern.

    1,2-Disubstituted bicyclo[2.1.1]hexanes: These compounds share the bicyclic structure but differ in the substituents attached to the ring.

Uniqueness

1,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine

InChI

InChI=1S/C7H13NO/c1-5-7(8)3-6(2,4-7)9-5/h5H,3-4,8H2,1-2H3

InChI Key

ATQFELFVSNXIFD-UHFFFAOYSA-N

Canonical SMILES

CC1C2(CC(C2)(O1)C)N

Origin of Product

United States

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